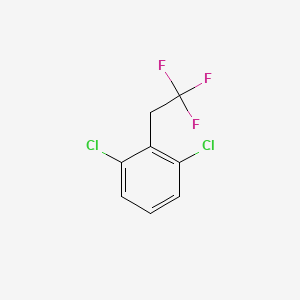

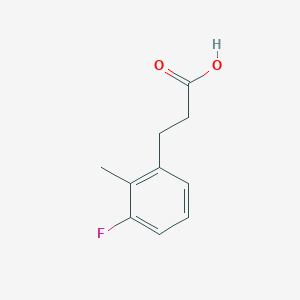

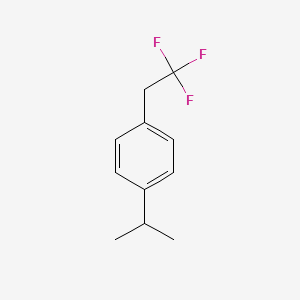

3-(3-Fluoro-2-methylphenyl)propanoic acid

説明

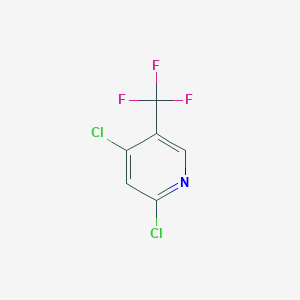

3-(3-Fluoro-2-methylphenyl)propionic acid, also known as FMPPA, is an organic compound primarily used for scientific research purposes. It is a carboxylic acid building block .

Molecular Structure Analysis

The molecular formula of 3-(3-Fluoro-2-methylphenyl)propionic acid is C10H11FO2. The InChI code is 1S/C10H11FO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3,(H,12,13) .

Physical and Chemical Properties Analysis

3-(3-Fluoro-2-methylphenyl)propionic acid is a solid at ambient temperature . Its molecular weight is 182.19 g/mol.

科学的研究の応用

Chiral Building Blocks in Organic Synthesis

3-(3-Fluoro-2-methylphenyl)propionic acid and related compounds serve as valuable chiral building blocks in organic synthesis. The enantioselective synthesis of various benzyloxymethyl phenyl propionic acids, including derivatives closely related to 3-(3-Fluoro-2-methylphenyl)propionic acid, has been achieved. These syntheses involve TiCl4 mediated alkylation and hydrolysis processes, providing access to optically active compounds that are crucial for the development of new pharmaceuticals and materials (Parsons et al., 2004).

Asymmetric Decarboxylation

The compound α-Methyl-α-(2-fluoro-4-biphenylyl)propionic acid, related to 3-(3-Fluoro-2-methylphenyl)propionic acid, has been synthesized via asymmetric decarboxylation. This process, catalyzed by an enzyme, provides a route to produce optically active non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the potential of 3-(3-Fluoro-2-methylphenyl)propionic acid derivatives in medicinal chemistry (Terao et al., 2003).

Intermediate in Organic Synthesis

Electrocatalytic Hydrogenation

The electrocatalytic hydrogenation of α-aryl acrylic acids, including compounds related to 3-(3-Fluoro-2-methylphenyl)propionic acid, has been explored. This process, performed at a nickel cathode without an external supply of pressurized H2 gas, results in the formation of aryl-2-propionic acids. Such hydrogenation reactions are crucial for the synthesis of pharmacologically active compounds, indicating the potential utility of 3-(3-Fluoro-2-methylphenyl)propionic acid in developing new therapeutic agents (Raju et al., 2002).

Fluorinated Natural Products

The study of fluorine-containing natural products, such as the investigation of a putative fluorinated compound from Streptomyces sp., sheds light on the unique properties imparted by fluorine atoms in organic molecules. This research is relevant to understanding the biological and chemical significance of fluorinated compounds like 3-(3-Fluoro-2-methylphenyl)propionic acid, potentially leading to the discovery of novel bioactive molecules (Aldemir et al., 2014).

Safety and Hazards

作用機序

, such as “3-(3-Fluoro-2-methylphenyl)propionic acid”, are a broad class of organic compounds that contain a carboxyl group (-COOH). They are commonly found in nature and are involved in many biological processes. For example, many amino acids, fatty acids, and metabolic intermediates are carboxylic acids .

In general, carboxylic acids can participate in a variety of biochemical reactions. They can act as acid donors in acid-base reactions, forming a carboxylate anion and releasing a proton. They can also participate in condensation reactions , forming esters, amides, and other types of compounds .

The pharmacokinetics of carboxylic acids can vary widely depending on their specific structures. Some carboxylic acids are readily absorbed in the gastrointestinal tract, while others may require active transport. Once absorbed, they can be distributed throughout the body, often binding to plasma proteins. They are typically metabolized in the liver, often through reactions involving the carboxyl group, and excreted in the urine .

The action environment can significantly influence the activity and stability of carboxylic acids. Factors such as pH, temperature, and the presence of other compounds can affect their reactivity and the types of reactions they participate in .

特性

IUPAC Name |

3-(3-fluoro-2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZYDQYGUZNHFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B1390643.png)

![(1-[Trifluoromethyl]cyclohexyl)benzene](/img/structure/B1390648.png)

amine hydrochloride](/img/structure/B1390660.png)